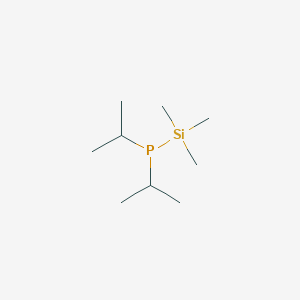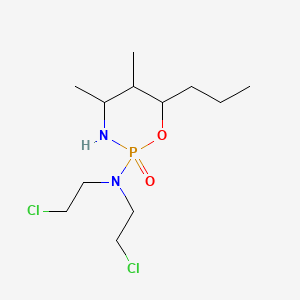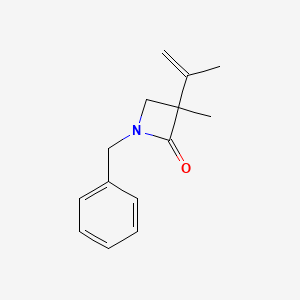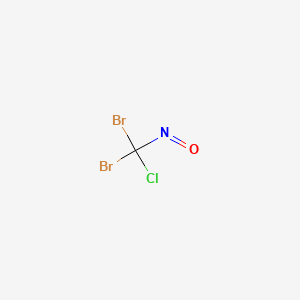![molecular formula C24H47ClN2O2 B14453594 2-[2-heptadecyl-1-(2-hydroxyethyl)imidazol-1-ium-1-yl]ethanol;chloride CAS No. 76069-38-0](/img/structure/B14453594.png)
2-[2-heptadecyl-1-(2-hydroxyethyl)imidazol-1-ium-1-yl]ethanol;chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-heptadecyl-1-(2-hydroxyethyl)imidazol-1-ium-1-yl]ethanol;chloride is a compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety that possesses three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds. This compound is known for its amphoteric nature, meaning it exhibits both acidic and basic properties. It is highly soluble in water and other polar solvents, making it a versatile compound in various applications .
Preparation Methods
The synthesis of 2-[2-heptadecyl-1-(2-hydroxyethyl)imidazol-1-ium-1-yl]ethanol;chloride can be achieved through several synthetic routes. One common method involves the esterification reaction between stearic acid and 2-heptadecylimidazoline. This reaction typically requires a solvent and a catalyst to proceed efficiently . Industrial production methods often involve large-scale esterification processes, where the reaction conditions are optimized for maximum yield and purity.
Chemical Reactions Analysis
2-[2-heptadecyl-1-(2-hydroxyethyl)imidazol-1-ium-1-yl]ethanol;chloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield imidazole derivatives with additional functional groups, while reduction reactions may result in the formation of simpler imidazole compounds .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential antimicrobial and antifungal properties. In medicine, it is being explored for its potential use in drug development, particularly for its antibacterial and antiviral activities. Additionally, it is used in the industry as a surfactant and emulsifying agent, making it valuable in the production of cosmetics, detergents, and other personal care products .
Mechanism of Action
The mechanism of action of 2-[2-heptadecyl-1-(2-hydroxyethyl)imidazol-1-ium-1-yl]ethanol;chloride involves its interaction with cellular membranes and proteins. The compound’s amphoteric nature allows it to interact with both acidic and basic sites on proteins, potentially disrupting their normal function. This disruption can lead to the inhibition of microbial growth and the prevention of viral replication. The specific molecular targets and pathways involved in these interactions are still under investigation, but preliminary studies suggest that the compound may interfere with key enzymes and structural proteins in microbial cells .
Comparison with Similar Compounds
2-[2-heptadecyl-1-(2-hydroxyethyl)imidazol-1-ium-1-yl]ethanol;chloride can be compared to other imidazole derivatives, such as 1-(2-hydroxyethyl)-2-heptadecylimidazoline and 2-(2-heptadecyl-4,5-dihydro-1H-imidazol-1-yl)ethanol. These compounds share similar structural features but differ in their specific functional groups and chemical properties. The unique combination of a long heptadecyl chain and a hydroxyethyl group in this compound gives it distinct amphoteric properties and makes it particularly effective as a surfactant and emulsifying agent .
Properties
CAS No. |
76069-38-0 |
|---|---|
Molecular Formula |
C24H47ClN2O2 |
Molecular Weight |
431.1 g/mol |
IUPAC Name |
2-[2-heptadecyl-1-(2-hydroxyethyl)imidazol-1-ium-1-yl]ethanol;chloride |
InChI |
InChI=1S/C24H47N2O2.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24-25-18-19-26(24,20-22-27)21-23-28;/h18-19,27-28H,2-17,20-23H2,1H3;1H/q+1;/p-1 |
InChI Key |
WXWBSMIWOBDOFQ-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC1=NC=C[N+]1(CCO)CCO.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


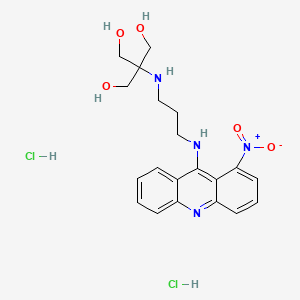
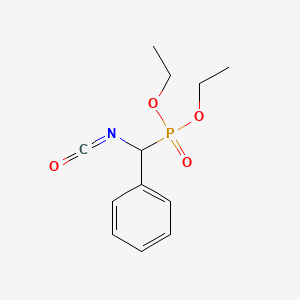
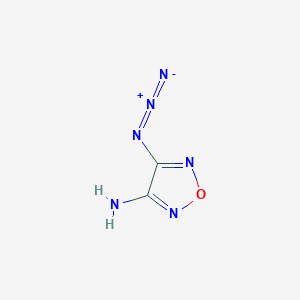

![2-amino-N-[2-[4-chloro-N-[2-(diethylamino)ethyl]-2-(2-fluorobenzoyl)anilino]acetyl]acetamide;oxalic acid](/img/structure/B14453545.png)
